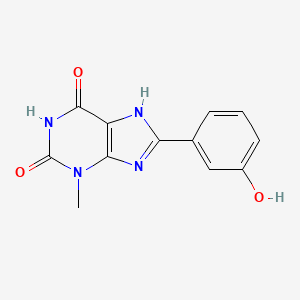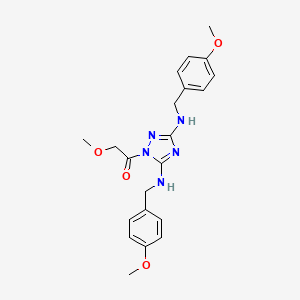![molecular formula C24H32N4O2S B3501473 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DICYCLOHEXYLACETAMIDE](/img/structure/B3501473.png)
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DICYCLOHEXYLACETAMIDE
Übersicht
Beschreibung
2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a phenyl group, and a dicyclohexylacetamide moiety, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Formation of the Dicyclohexylacetamide Moiety: The final step involves the reaction of the intermediate compound with dicyclohexylamine and acetic anhydride to form the dicyclohexylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alkoxides, halogenated solvents, and base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
- **2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide
Uniqueness
2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide is unique due to its dicyclohexylacetamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-dicyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c25-21-16-22(29)26-24(28(21)20-14-8-3-9-15-20)31-17-23(30)27(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h3,8-9,14-16,18-19H,1-2,4-7,10-13,17,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVXZFNYOGIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B3501391.png)

![4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3501416.png)

![2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione](/img/structure/B3501428.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-fluorobenzamide](/img/structure/B3501436.png)
![3-(3-chlorophenyl)-7-[(3-nitrobenzyl)thio]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3501439.png)
![N-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-N'-(3-methoxy-4-methylphenyl)urea](/img/structure/B3501444.png)


![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B3501477.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3501496.png)
![1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B3501503.png)
